Dansyl-phenylalanyl-leucyl-arginine
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Overview
Description
Dansyl-phenylalanyl-leucyl-arginine is a synthetic peptide derivative that combines the dansyl group with the amino acids phenylalanine, leucine, and arginine. The dansyl group, derived from dansyl chloride, is a fluorescent moiety that is often used in biochemical assays to label and detect proteins and peptides. This compound is particularly useful in studying enzyme activities and protein interactions due to its fluorescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-phenylalanyl-leucyl-arginine typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (leucine and phenylalanine) are added sequentially through peptide bond formation using coupling reagents such as HBTU or DIC. The dansyl group is introduced by reacting the N-terminal amino group of the peptide with dansyl chloride in the presence of a base like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Dansyl-phenylalanyl-leucyl-arginine can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Dansylation: Dansyl chloride is used to introduce the dansyl group.
Peptide Coupling: Reagents like HBTU, DIC, and bases such as DIPEA are commonly used in peptide synthesis.
Major Products Formed
Hydrolysis Products: Phenylalanine, leucine, and arginine.
Substituted Derivatives: Depending on the substituent introduced in place of the dansyl group.
Scientific Research Applications
Dansyl-phenylalanyl-leucyl-arginine has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Molecular Biology: Employed in fluorescence-based detection methods to study protein interactions and localization.
Medicine: Utilized in diagnostic assays to detect specific enzyme activities associated with diseases.
Industry: Applied in the development of biosensors and analytical tools for detecting amino acids and peptides.
Mechanism of Action
The mechanism of action of Dansyl-phenylalanyl-leucyl-arginine involves its interaction with specific enzymes, such as proteases. The fluorescent dansyl group allows for the detection of enzyme activity by emitting fluorescence upon cleavage of the peptide bond. This property makes it a valuable tool for monitoring enzymatic reactions in real-time .
Comparison with Similar Compounds
Similar Compounds
Dansyl-glycyl-arginine: Another dansylated peptide used in similar applications.
Dansyl-lysine: A simpler dansylated amino acid used for studying protein interactions.
Uniqueness
Dansyl-phenylalanyl-leucyl-arginine is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteases. Its combination of hydrophobic (phenylalanine, leucine) and basic (arginine) amino acids provides distinct interaction properties with enzymes and proteins, enhancing its utility in various biochemical assays .
Properties
CAS No. |
82543-28-0 |
---|---|
Molecular Formula |
C33H45N7O6S |
Molecular Weight |
667.8 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C33H45N7O6S/c1-21(2)19-26(30(41)37-25(32(43)44)15-10-18-36-33(34)35)38-31(42)27(20-22-11-6-5-7-12-22)39-47(45,46)29-17-9-13-23-24(29)14-8-16-28(23)40(3)4/h5-9,11-14,16-17,21,25-27,39H,10,15,18-20H2,1-4H3,(H,37,41)(H,38,42)(H,43,44)(H4,34,35,36)/t25-,26-,27-/m0/s1 |
InChI Key |
CZFHMSJYSYEZBZ-QKDODKLFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Origin of Product |
United States |
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